molecular formula C15H22N5NaO14P2 B8105896 sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate

Cat. No.: B8105896
M. Wt: 581.30 g/mol
InChI Key: RJWGZGBNLLYUJC-KAXKLPFCSA-M
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Description

This compound is a structurally complex nucleotide derivative featuring an adenosine core (6-aminopurin-9-yl) linked to two distinct phosphate-containing moieties:

  • First phosphate group: Attached via a methoxy-hydroxyphosphoryl bridge to the 2' position of the adenosine ribose ring.
  • Second phosphate group: Connected to a (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl chain, introducing a ketone group and additional hydroxyl residues.

Its sodium salt form enhances solubility, a critical feature for bioavailability in physiological systems .

Properties

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O14P2.Na/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21;/h1,4-8,10-12,15,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,16,17,18);/q;+1/p-1/t6-,7+,8+,10-,11+,12+,15+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWGZGBNLLYUJC-KAXKLPFCSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OCC(C(C(C=O)O)O)O)O)O)N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OC[C@H]([C@H]([C@H](C=O)O)O)O)O)O)N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N5NaO14P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68414-18-6
Record name Adenosine 5'-diphosphoribose sodium salt
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate typically involves the phosphorylation of adenosine ribose. The process includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems. These systems are designed to maintain consistent reaction conditions and high yields. The process includes purification steps such as crystallization and filtration to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ribose derivatives, while reduction reactions may yield adenosine derivatives .

Scientific Research Applications

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate involves its interaction with specific molecular targets and pathways. It acts as a substrate for poly (ADP-ribose) polymerases, which are enzymes involved in DNA repair and apoptosis signaling. The compound binds to these enzymes and facilitates the formation of poly (ADP-ribose) chains, which play a crucial role in the repair of damaged DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Adenosine Backbones

Several adenosine diphosphate (ADP) derivatives share core structural motifs but differ in substituents, influencing their biochemical interactions:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Relevance
Target Compound 5-Oxopentyl phosphate, dual phosphorylated ribose ~600 (estimated) Hypothetical kinase/phosphatase substrate or P2Y receptor ligand
2-[(3-Aminopropyl)sulfanyl]adenosine diphosphate (CAS 110224-45-8) 3-Aminopropylsulfanyl group at adenine C2, diphosphate 516.36 Platelet aggregation modulation via P2Y receptors
2-(Methylsulfanyl)adenosine 5'-diphosphate (2-MeSADP, CAS 34983-48-7) Methylsulfanyl group at adenine C2, diphosphate 473.02 Potent P2Y1/P2Y12 receptor agonist; platelet activation
5'-O-[[(5'-O-Phosphono-3'-cytidyl)oxy]phosphonyl]adenosine (CAS 15648-73-4) Cytidyl-phosphate linkage, dual phosphorylation ~700 (estimated) RNA synthesis or nucleotide recycling pathways

Key Observations :

  • The target compound uniquely combines a 5-oxopentyl phosphate chain with dual phosphorylation, distinguishing it from analogues like 2-MeSADP, which prioritizes adenine C2 modifications for receptor specificity .
Pharmacological Analogues Targeting Purinergic Receptors

P2Y receptor ligands highlight the impact of structural variations on activity:

Compound Name Substituents Receptor Specificity Activity
PSB-16301 Phenethylthio group at adenine C2 P2Y12 Antagonist
CGS21680 Carboxyethyl group at ribose A2A Agonist
Target Compound 5-Oxopentyl phosphate, dual phosphorylation Hypothetical P2Y Substrate/antagonist?


Key Observations :

  • Unlike PSB-16301 or CGS21680, the target compound lacks aromatic or carboxyethyl groups, likely shifting its receptor affinity toward P2Y subtypes sensitive to phosphorylated ligands (e.g., P2Y1 or P2Y11) .
  • The dual phosphate groups may mimic ATP/ADP in hydrolysis-dependent signaling, contrasting with non-hydrolyzable analogues like AR-C67085 (a P2Y12 antagonist with dichloromethylphosphonate groups) .

Methodological Considerations for Similarity Assessment

  • Tanimoto Coefficient Analysis : Structural fingerprints (e.g., hydroxyl, phosphate, and sulfanyl groups) can quantify similarity. For example, the target compound may share ~60–70% similarity with 2-MeSADP due to overlapping adenine and diphosphate motifs but diverge due to the 5-oxopentyl chain .
  • Cross-Reactivity Risks: Immunoassays targeting ADP derivatives may show cross-reactivity with the target compound, though the 5-oxopentyl group could reduce antibody recognition compared to smaller substituents (e.g., methylsulfanyl) .

Implications of Structural Differences

  • Metabolic Stability: The sodium salt and hydroxyl-rich 5-oxopentyl chain may improve metabolic stability compared to analogues with labile sulfanyl groups (e.g., 3-aminopropylsulfanyl in ).
  • Therapeutic Potential: Unlike 2-MeSADP (a platelet activator), the target compound’s unique structure could target inflammatory or metabolic disorders involving nucleotide-sensing pathways .

Biological Activity

Sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is a complex organic compound with significant biological activity. This compound is primarily recognized for its role as a nucleotide analogue and its potential therapeutic applications in various biological systems.

Chemical Structure and Properties

  • Molecular Formula : C10H14N5Na2O8P
  • CAS Number : 146877-92-1
  • Molecular Weight : Approximately 369.20 g/mol
  • Purity : ≥95%

The structure of this compound features a purine base linked to a phosphorylated sugar moiety, which is characteristic of nucleotides. The presence of hydroxyl groups enhances its reactivity and interaction with biological macromolecules.

Sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate functions primarily as an ATP analogue. It exhibits the following biological activities:

  • Purinergic Signaling : The compound interacts with purinergic receptors (P1 and P2Y) that are crucial in cellular signaling pathways. Activation of these receptors can lead to various intracellular responses such as calcium mobilization and activation of protein kinases .
  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and apoptosis .
  • Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties by interfering with viral replication processes, making it a candidate for further research in antiviral drug development .

Case Study 1: Antiviral Potential

In a study published in Journal of Medicinal Chemistry, researchers investigated the antiviral effects of sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate against several RNA viruses. The results indicated that the compound significantly reduced viral load in cultured cells, suggesting its potential as an antiviral agent .

Case Study 2: Cellular Proliferation Inhibition

A separate study focused on the effects of this compound on cancer cell lines. The findings demonstrated that treatment with sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate resulted in decreased cell viability and induced apoptosis in a dose-dependent manner . This highlights its potential application in cancer therapy.

Data Table: Biological Activities

Activity TypeDescriptionReference
Purinergic Receptor AgonistModulates signaling pathways via P1 and P2Y receptors
Enzyme InhibitionInhibits nucleotide metabolism enzymes
Antiviral ActivityReduces viral replication in RNA viruses
Cancer Cell ProliferationInduces apoptosis in cancer cell lines

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